molecular formula C11H23ClN2 B1378269 4-Tert-butylcyclohexane-1-carboximidamide hydrochloride CAS No. 1394042-19-3

4-Tert-butylcyclohexane-1-carboximidamide hydrochloride

Cat. No.: B1378269
CAS No.: 1394042-19-3
M. Wt: 218.77 g/mol
InChI Key: TZWLJIHKHRHIIU-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexane-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H23ClN2 and a molecular weight of 218.77 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylcyclohexane-1-carboximidamide hydrochloride typically involves the reaction of 4-tert-butylcyclohexanone with an appropriate amidine reagent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylcyclohexane-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Tert-butylcyclohexane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-Tert-butylcyclohexane-1-carboximidamide hydrochloride is unique due to its amidine functional group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-tert-butylcyclohexane-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.ClH/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h8-9H,4-7H2,1-3H3,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWLJIHKHRHIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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